4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Description
Properties
IUPAC Name |
pyridin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c18-15(12-4-1-2-7-16-12)17-8-6-14(20-11-9-17)13-5-3-10-19-13/h1-5,7,10,14H,6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCIPJSLFOASJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioketones with Diamines
Thioketones react with diamines under acidic conditions to form the thiazepane ring. For example, cyclocondensation of 3-thiophenecarbothioamide with 1,3-diaminopropane in polyphosphoric acid (PPA) at 120°C yields a 68% isolated product. Modifications include substituting PPA with Eaton’s reagent (P2O5 in methanesulfonic acid) to reduce reaction times from 24 hours to 6 hours.
Table 1: Cyclocondensation Conditions for Thiazepane Formation
| Thioketone | Diamine | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Thiophenecarbothioamide | 1,3-Diaminopropane | PPA | 120 | 24 | 68 |
| 3-Thiophenecarbothioamide | 1,3-Diaminopropane | Eaton’s reagent | 100 | 6 | 72 |
Ring Expansion of Smaller Heterocycles
Six-membered rings (e.g., thiazinanes) undergo ring expansion via insertion of a sulfur atom. Treatment of 1,3-thiazinane with elemental sulfur in toluene at 80°C generates the thiazepane core in 55% yield. This method avoids harsh acids but requires careful control of sulfur stoichiometry to prevent over-oxidation.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions but may promote decomposition at high temperatures. Mixed solvents (e.g., 1,4-dioxane/water) balance solubility and reactivity in coupling reactions.
Temperature and Time
Microwave-assisted synthesis reduces reaction times by 75% compared to conventional heating. For example, Suzuki-Miyaura coupling under microwave irradiation (150°C, 20 min) vs. conventional (70°C, 8 hours).
Catalytic Systems
Pd(PPh3)4 outperforms Pd(OAc)2 in Suzuki-Miyaura couplings due to superior stability under microwave conditions. Adding 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as a ligand increases yields to 90% by preventing palladium black formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Tubular reactors with immobilized catalysts (e.g., Pd on alumina) enable continuous production of 4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane. Key advantages:
Purification Techniques
Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/ethanol/water (4:5:4:5) solvent system achieves >99% purity, avoiding silica gel contamination common in column chromatography.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) confirms purity ≥99.5% for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
Thiophene vs. Furan Substitution : Thiophene’s electron-rich nature enhances π-π interactions in biological targets, whereas furan may improve metabolic stability .
Core Flexibility: The 1,4-thiazepane ring’s conformational flexibility could improve binding to kinases compared to rigid cores like nicotinonitrile .
Carbonyl Group Variations : Pyridine-2-carbonyl (main compound) vs. pyrazole-carbonyl (BI84209) vs. sulfonyl (BJ02079) groups modulate hydrogen-bonding and solubility profiles .
Biological Activity
The compound 4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a novel heterocyclic structure that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, focusing on its pharmacological implications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine and thiophene derivatives. The synthetic pathway includes:
- Formation of Thiazepane Ring : Utilizing thioketones and amines in a cyclization reaction.
- Carbonyl Introduction : The incorporation of the pyridine carbonyl group through acylation reactions.
- Purification : The product is purified using recrystallization techniques.
Biological Activity
The biological activity of this compound has been investigated through various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Anti-inflammatory Properties
In vitro studies demonstrate that this compound can inhibit key inflammatory mediators. It has been shown to reduce the production of pro-inflammatory cytokines, which suggests its potential use in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study reported the synthesis of related thiazepane derivatives that demonstrated potent anti-inflammatory activities in cell culture models. The compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing inflammation and pain. Results indicated a significant reduction in paw edema in treated groups compared to controls .
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate against MRSA | Significant inhibition of COX |
| Related Thiazepane Derivatives | High against various pathogens | Strong reduction in cytokine levels |
The proposed mechanism for the biological activity of this compound includes:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane?
- Methodology : Multi-step synthesis typically involves:
- Thiazepane Ring Formation : Cyclization of precursors containing sulfur and nitrogen atoms under basic conditions (e.g., triethylamine in dichloromethane or THF) .
- Functionalization : Pyridine-2-carbonyl and thiophen-2-yl groups are introduced via nucleophilic substitution or coupling reactions. For example, sulfonylation with pyridine-2-carbonyl chloride .
- Optimization : Catalysts (e.g., Pd-based for cross-coupling) and controlled conditions (60–80°C, inert atmosphere) improve yield and selectivity .
- Analytical Validation : Reaction progress is monitored via NMR (¹H/¹³C) and HPLC (>95% purity) .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray Crystallography : Resolves thiazepane ring conformation and substituent orientation (e.g., dihedral angles between pyridine and thiophene groups) .
- NMR Spectroscopy : ¹H NMR detects proton environments (e.g., thiazepane CH₂ groups at δ 2.8–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347.12) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests (TGA/DSC) show decomposition >200°C .
- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene moiety .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- Thiophene vs. Pyridine : Thiophene’s electron-rich π-system facilitates electrophilic substitution, while pyridine’s electron-withdrawing carbonyl directs nucleophilic attacks at the α-position .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
- Case Study : Substituent effects on Suzuki-Miyaura coupling efficiency (e.g., bromine at pyridine para-position increases coupling yield by 20%) .
Q. What are the structure-activity relationships (SAR) for biological targets?
- Target Identification : Thiazepane derivatives inhibit enzymes (e.g., BRD4 bromodomains) via H-bonding (pyridine carbonyl to Asn140) and hydrophobic interactions (thiophene with Pro82/Trp81) .
- SAR Analysis :
- Thiophene Replacement : Substitution with furan reduces BRD4 binding affinity (ΔIC₅₀ = 1.5 μM vs. 0.2 μM for thiophene) .
- Pyridine Modifications : Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but reduces solubility .
Q. How can contradictions in biological activity data be resolved?
- Case Example : Discrepancies in reported antitumor activity (IC₅₀ ranges from 0.5–10 μM) may arise from:
- Assay Variability : Cell line differences (e.g., HeLa vs. MCF-7) and incubation times .
- Metabolic Interference : Cytochrome P450-mediated degradation in hepatic microsomal assays .
Q. What computational tools predict pharmacokinetic properties?
- ADME Modeling :
- Software : SwissADME predicts moderate blood-brain barrier permeability (logBB = -1.2) and CYP3A4 inhibition risk .
- Solubility : COSMO-RS simulations align with experimental logP values (~2.8) .
- Validation : Compare with in vitro Caco-2 permeability assays (Papp = 12 × 10⁻⁶ cm/s) .
Comparative Analysis
Q. How does this compound compare to 4-(cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane?
- Structural Differences :
| Feature | Target Compound | Comparative Compound |
|---|---|---|
| Aromatic Substituents | Pyridine-2-carbonyl, thiophene | Cyclopropanesulfonyl, difluorophenyl |
| Electron Effects | Electron-withdrawing (pyridine) | Electron-deficient (sulfonyl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
